molecular formula C20H22F3N3O2 B4579571 4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B4579571
M. Wt: 393.4 g/mol
InChI Key: IYBNHZDBCUGJLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical processes that include reactions such as acetylation, alkylation, and cyclization. For instance, analogues involving methoxybenzyl and piperazine components have been synthesized to explore their cardiotropic activity, showing the intricate relationship between structure and biological function (Mokrov et al., 2019). Such methodologies highlight the synthetic routes that could be adapted for the compound , emphasizing the importance of specific functional group manipulations for achieving desired molecular structures.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity and interaction with biological targets. Studies on similar compounds reveal the impact of substitutions on the piperazine ring and the benzyl component on their binding affinity and selectivity toward various receptors (Perrone et al., 2000). These structural analyses inform on the possible configurations and electronic arrangements of "4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide," suggesting pathways for receptor interaction and activity modulation.

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can vary widely, including N-dealkylation, O-demethylation, and hydroxylation, as observed in the metabolism of related compounds (Kawashima et al., 1991). These reactions are pivotal in understanding the compound's functional behavior and reactivity under different physiological conditions.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their formulation and application in potential therapeutic contexts. While specific data on "4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide" are not provided, insights from similar molecular entities suggest that modifications on the piperazine and benzyl moieties significantly affect these properties, influencing their pharmacokinetic profiles (Alotaibi et al., 2018).

Chemical Properties Analysis

The chemical behavior, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes, is determined by the specific structural features of the compound. Studies on analogous structures have demonstrated varied biological activities and selectivities, influenced by subtle changes in molecular architecture (Perrone et al., 1998). Such analyses are crucial for understanding the potential of "4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide" in specific biological applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and evaluated them for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activities (Jadhav et al., 2017).

Anticancer and Enzyme Inhibitory Activities

Compounds with piperazine cores have been explored for their cytotoxic/anticancer and enzyme inhibitory effects. Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated them, finding compounds with significant cytotoxic/anticancer activity and carbonic anhydrase inhibitory effects (Gul et al., 2019).

Pharmacological Potential

The pharmacological potential of piperazine derivatives extends to their application in studying neurotransmission. Plenevaux et al. (2000) detailed research on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a 5-HT1A antagonist, for the study of serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).

Cardiotropic Activity

Research by Mokrov et al. (2019) into cyclic methoxyphenyltriazaalkanes, including derivatives of piperazin-2,3-diones, indicated significant antiarrhythmic activity in various cardiac arrhythmia models, showcasing the cardiotropic potential of these compounds (Mokrov et al., 2019).

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-28-16-6-4-5-15(13-16)14-25-9-11-26(12-10-25)19(27)24-18-8-3-2-7-17(18)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBNHZDBCUGJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methoxyphenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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